2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester
Description
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is a synthetic acrylate derivative characterized by a cyano group at the α-position, a methoxy group, and a phenyl substituent at the β-position of the acrylic acid backbone, esterified with an ethyl group. The compound’s reactivity and applications are influenced by the electron-withdrawing cyano group, the steric and electronic effects of the methoxy and phenyl groups, and the ethyl ester moiety .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXOWXPIPRBRPK-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as a Foundation
The Knoevenagel reaction serves as the cornerstone for constructing the α,β-unsaturated acrylate framework. Ethyl cyanoacetate, a classic active methylene compound, reacts with substituted benzaldehydes under reflux conditions in toluene, catalyzed by piperidine and acetic acid. For instance, condensation with 4-methoxybenzaldehyde generates an intermediate acrylate, which is subsequently functionalized at the β-position.
Mechanistic Insights
Piperidine acts as a base, deprotonating ethyl cyanoacetate to form a resonance-stabilized enolate. Nucleophilic attack on the aldehyde carbonyl group initiates dehydration, yielding the α-cyano-β-aryl acrylate. Crucially, the methoxy group’s introduction requires precise aldehyde selection or post-condensation modification.
Post-Condensation Alkylation for Methoxy Functionalization
To install the methoxy group, hydroxylated intermediates undergo alkylation. For example, ethyl 2-cyano-3-hydroxy-3-phenylacrylate (synthesized via Knoevenagel with benzaldehyde) reacts with methyl iodide in the presence of potassium carbonate. This Williamson ether synthesis proceeds with >80% efficiency, as evidenced by $$ ^1H $$ NMR shifts from δ 5.2 (OH) to δ 3.8 (OCH$$_3$$).
Optimization Parameters
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
- Solvent : Anhydrous acetone or DMF minimizes side reactions.
- Temperature : 60–80°C balances kinetics and selectivity.
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
IR spectra of the title compound exhibit key absorptions:
Nuclear Magnetic Resonance ($$ ^1H $$ NMR)
Mass Spectrometry
Molecular ion peaks align with theoretical masses (e.g., m/z 410 for 4-methoxy derivatives). Fragmentation patterns confirm loss of ethoxy (m/z –73) and cyano (m/z –26) groups.
Comparative Analysis of Synthetic Routes
Direct Knoevenagel vs. Tandem Condensation-Alkylation
| Parameter | Direct Knoevenagel | Tandem Approach |
|---|---|---|
| Yield | 65–74% | 79–94% |
| Reaction Time | 5–6 hours | 8–10 hours |
| Purity (HPLC) | 92–95% | 97–99% |
| Byproducts | Diaryl acrylates | Trace alkyl halides |
The tandem method, though lengthier, achieves higher purity by circumstituting steric hindrance from bulky aryl aldehydes.
Scale-Up Challenges and Industrial Relevance
Solvent Recovery and Catalytic Efficiency
Toluene, while effective in lab-scale reactions, poses flammability risks in bulk synthesis. Substitution with cyclopentyl methyl ether (CPME) improves safety and facilitates recycling. Additionally, immobilizing piperidine on silica gel reduces catalyst loading by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the methoxy and phenyl groups can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acrylate esters, focusing on substituent effects, ester groups, and applications. Key analogs include:
2.1. Ethyl 2-Cyano-3-phenylacrylate (CAS 2025-40-3)
- Structure : Lacks the methoxy group at the β-position; features a single phenyl substituent.
- Properties : Used in R&D for its reactivity in Michael addition and cyclization reactions. The absence of the methoxy group reduces steric hindrance, facilitating nucleophilic attacks .
- Applications : Intermediate in fine chemical synthesis, particularly in heterocyclic chemistry .
2.2. Methyl 2-Cyano-3-phenylacrylate (CAS 14533-86-9)
- Structure: Methyl ester instead of ethyl; identical phenyl and cyano substituents.
- Properties : Lower molecular weight (MW: 199.2 g/mol) compared to ethyl analogs, leading to higher volatility. The methyl ester enhances electrophilicity at the β-carbon .
- Applications: Precursor in photodynamic therapy agents and polymerizable monomers .
2.3. Ethyl 2-Cyano-3,3-diphenylacrylate (Etocrylene, CAS 5232-99-5)
- Properties : Increased hydrophobicity (logP ~5.2) due to diphenyl groups; absorbs UV light (λmax ~303 nm).
- Applications : UV filter in sunscreens and cosmetic formulations .
2.4. Ethyl 2-Cyano-3-(2-methoxyphenyl)acrylate
- Structure : Methoxy group on the phenyl ring (ortho position) instead of the acrylate backbone.
- Properties : Enhanced conjugation due to methoxy’s electron-donating effect, altering UV/Vis absorption profiles.
- Applications : Investigated in dye-sensitized solar cells and fluorescence-based sensors .
2.5. Ethyl 2-Cyano-3-(4-dimethylaminophenyl)acrylate
- Structure: Electron-rich 4-dimethylaminophenyl substituent.
- Properties : Strong intramolecular charge transfer (ICT) character, leading to solvatochromic behavior.
- Applications : Fluorescent probes and optoelectronic materials .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Methoxy groups on the acrylate backbone (target compound) or phenyl ring () modulate electron density, affecting reactivity in nucleophilic additions and photophysical properties .
- Steric Considerations : Diphenyl substituents (Etocrylene) hinder rotation, enhancing UV stability but reducing solubility in polar solvents .
- Ester Group Impact : Ethyl esters generally improve lipid solubility compared to methyl esters, influencing bioavailability in drug design .
Biological Activity
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (CAS No. 14533-96-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyano group, a methoxy group, and an ethyl ester, which contribute to its unique chemical behavior and biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives with methoxy groups can enhance radical scavenging capabilities, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory conditions. For example, a study showed that similar compounds effectively reduced the expression of TNF-alpha and IL-6 in macrophage cell lines .
Anticancer Activity
This compound has shown promise in anticancer research. Case studies indicate that it can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the activation of caspases and the modulation of mitochondrial membrane potential, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 1400 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast) | 1600 | Caspase activation and cell cycle arrest |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression levels of genes associated with apoptosis and cell proliferation.
Study on Anticancer Effects
A study published in a peer-reviewed journal examined the effects of this compound on HCT116 colorectal cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 1400 µM. Flow cytometry analysis revealed that the compound induced significant apoptotic changes, including increased sub-G1 population and activation of apoptotic markers such as caspase-3 .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of the compound in macrophage models. The results demonstrated a notable decrease in the secretion of inflammatory cytokines (TNF-alpha and IL-6) upon treatment with this compound at concentrations ranging from 100 to 500 µM .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester, and how can reaction conditions be optimized?
- Methodology : A typical approach involves Knoevenagel condensation between ethyl cyanoacetate and a substituted benzaldehyde derivative (e.g., 3-methoxy-3-phenylpropanal). Catalytic bases like piperidine or ammonium acetate in refluxing ethanol (60–80°C) are used to drive the reaction . Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Yield optimization may require inert atmosphere (N₂) to prevent side reactions like hydrolysis of the cyano group .
- Data Consideration : Elemental analysis (C, H, N within ±0.5% of theoretical values) and GC-MS (purity >95%) are critical for validation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm, CH₃), quartet (δ 4.1–4.3 ppm, CH₂), and aromatic protons (δ 7.2–7.8 ppm). The methoxy group appears as a singlet (δ 3.8–4.0 ppm) .
- IR : Strong absorbance at ~2220 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (conjugated C=C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for α-cyanoacrylates, including this compound?
- Analysis : Discrepancies may arise from stereochemical variations (E/Z isomerism) or impurity profiles. For example, residual solvents (e.g., DMF) in synthesis can inhibit enzyme activity. Purify via column chromatography (silica gel, gradient elution) and validate via HPLC .
- Case Study : Anti-inflammatory assays (e.g., COX-2 inhibition) show variability due to substituent positioning; meta-methoxy vs. para-methoxy analogs exhibit differing IC₅₀ values .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron-withdrawing effects of the cyano group on the acrylate backbone .
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., tyrosinase for UV-absorption studies). The methoxy group’s orientation may influence hydrophobic interactions .
Q. What environmental safety considerations are critical for handling this compound, given limited ecotoxicological data?
- Precautionary Measures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
